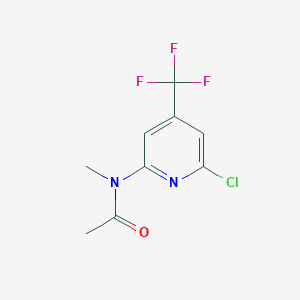

N-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-N-methylacetamide

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N-methylacetamide. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing heterocyclic ring systems with multiple substituents. The name systematically describes the compound's structure by identifying the core acetamide functionality (N-methylacetamide) and the substituted pyridine ring attachment pattern.

The structural representation of this compound reveals a pyridine ring bearing three distinct substituents positioned at specific carbon atoms. The pyridine nitrogen occupies position 1, with a chloro substituent at position 6, a trifluoromethyl group at position 4, and the N-methylacetamide moiety attached at position 2. This substitution pattern creates a highly functionalized heterocyclic system with significant steric and electronic effects arising from the combination of electron-withdrawing groups.

The three-dimensional molecular structure exhibits specific spatial arrangements due to the planar nature of the pyridine ring and the orientations of the attached functional groups. The trifluoromethyl group contributes substantial electronegativity to the molecule, while the chloro substituent provides additional polarization effects. The N-methylacetamide portion introduces both hydrogen bond acceptor capabilities through the carbonyl oxygen and potential conformational flexibility through the methyl substitution on the nitrogen atom.

The International Union of Pure and Applied Chemistry structural identifier for this compound is represented through its International Chemical Identifier string: InChI=1S/C9H8ClF3N2O/c1-5(16)15(2)8-4-6(9(11,12)13)3-7(10)14-8/h3-4H,1-2H3. This standardized representation provides a unique computational description of the molecular connectivity and can be used for database searches and structural verification across different chemical information systems.

Chemical Abstracts Service Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service registry number for N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylacetamide is 1311278-70-2. This unique numerical identifier serves as the primary reference for the compound in chemical databases, literature searches, and regulatory documentation. The Chemical Abstracts Service number provides an unambiguous method for identifying this specific molecular entity among the millions of registered chemical substances.

Several alternative chemical designations exist for this compound in various chemical databases and supplier catalogs. The compound is also known as Acetamide, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl-, which represents an alternative systematic naming approach that emphasizes the acetamide core structure with the pyridine substituent described as a modifying group. Another designation found in chemical literature is N-[6-CHLORO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]-N-METHYLACETAMIDE, which uses capitalized formatting commonly employed in certain database systems.

The compound's molecular descriptor codes include the International Chemical Identifier Key FFNKEZVOAUVZDO-UHFFFAOYSA-N, which provides a compressed hash representation of the molecular structure suitable for rapid database searches and computational applications. The Simplified Molecular Input Line Entry System notation for this compound is CC(=O)N(C)C1=NC(=CC(=C1)C(F)(F)F)Cl, offering a linear string representation that captures the complete molecular connectivity in a format readily interpreted by chemical software applications.

Additional registry identifiers include the Database for Chemical Toxicity Substance Identifier DTXSID801166742, which links the compound to environmental and toxicological databases. The compound may also be referenced by catalog numbers from various chemical suppliers, such as MFCD19981151, which serves as an internal identifier in certain chemical inventory systems.

Molecular Formula and Weight Analysis

The molecular formula of N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylacetamide is C9H8ClF3N2O. This formula indicates the compound contains nine carbon atoms, eight hydrogen atoms, one chlorine atom, three fluorine atoms, two nitrogen atoms, and one oxygen atom. The molecular composition reflects the complex nature of this substituted pyridine derivative, with approximately 43% of the molecular weight contributed by heteroatoms.

The molecular weight of this compound is 252.62 grams per mole. This relatively moderate molecular weight places the compound within a size range commonly encountered in pharmaceutical intermediates and specialty chemical applications. The molecular weight distribution among the constituent elements shows that carbon contributes approximately 42.8% of the total mass, while the halogen substituents (chlorine and fluorine) account for approximately 35.4% of the molecular weight, highlighting the significant contribution of these electronegative elements to the compound's overall mass.

| Element | Count | Atomic Weight (g/mol) | Total Mass (g/mol) | Percentage by Mass |

|---|---|---|---|---|

| Carbon | 9 | 12.01 | 108.09 | 42.8% |

| Hydrogen | 8 | 1.008 | 8.064 | 3.2% |

| Chlorine | 1 | 35.45 | 35.45 | 14.0% |

| Fluorine | 3 | 18.998 | 56.994 | 22.6% |

| Nitrogen | 2 | 14.007 | 28.014 | 11.1% |

| Oxygen | 1 | 15.999 | 15.999 | 6.3% |

| Total | 24 | - | 252.62 | 100.0% |

The elemental analysis reveals several notable features about the compound's composition. The high fluorine content, comprising 22.6% of the molecular weight through the trifluoromethyl substituent, significantly influences the compound's physicochemical properties, including lipophilicity, metabolic stability, and electronic distribution. The presence of two nitrogen atoms contributes 11.1% of the molecular weight and provides basic sites that can participate in hydrogen bonding interactions and coordination chemistry.

The halogen-to-carbon ratio of 0.44 (four halogen atoms to nine carbon atoms) indicates substantial halogenation that likely imparts unique reactivity patterns and influences the compound's behavior in various chemical environments. The oxygen-to-nitrogen ratio of 0.5 reflects the acetamide functionality, where the carbonyl oxygen serves as a hydrogen bond acceptor while the nitrogen atoms can function as both donors and acceptors depending on their chemical environment and protonation state.

Properties

IUPAC Name |

N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3N2O/c1-5(16)15(2)8-4-6(9(11,12)13)3-7(10)14-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNKEZVOAUVZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=NC(=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801166742 | |

| Record name | Acetamide, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311278-70-2 | |

| Record name | Acetamide, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311278-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of N-methylacetamide (General Amide Formation)

A well-documented industrial method for synthesizing N-methylacetamide involves direct amination of acetic acid with methylamine:

$$

\text{CH}3\text{COOH} + \text{CH}3\text{NH}2 \rightarrow \text{CH}3\text{CONHCH}3 + \text{H}2\text{O}

$$

Coupling of Pyridine Derivative with N-methylacetamide

- The 2-chloro substituent on the pyridine ring can be displaced or coupled with the N-methylacetamide moiety via nucleophilic aromatic substitution or transition-metal catalyzed cross-coupling.

- Cross-electrophile coupling (XEC) methods using nickel catalysis have been reported for similar pyridine amides, facilitating C–N bond formation with high selectivity and functional group tolerance.

- Lithium tert-butoxide is used as a base to deprotonate the amide nitrogen, promoting coordination to the metal catalyst and subsequent oxidative addition to the aryl chloride.

Detailed Reaction Conditions and Yields

Purification and Quality Control

- Vacuum distillation is critical to remove residual acids and water from the amide product, ensuring purity suitable for further synthetic steps or applications.

- Column chromatography on silica gel is used to purify intermediates such as bromomethyl pyridine derivatives, employing solvent gradients (e.g., hexanes/ethyl acetate).

- pH monitoring during aqueous workups ensures neutralization of acidic impurities.

- NMR and LC-MS are standard analytical techniques to confirm structure and purity.

Research Findings and Industrial Relevance

- The amination method for N-methylacetamide is well-established industrially, offering a robust, high-yielding, and environmentally considerate route.

- Advances in cross-electrophile coupling provide efficient routes to functionalized pyridine amides, with nickel catalysis enabling milder conditions and broader substrate scope.

- The bromination and oxidation of methyl-substituted pyridines are key preparative steps that allow for versatile functional group transformations leading to the target compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Substitution Reactions at the Chloro Group

The chloro substituent at position 6 of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Mechanistic Insights :

-

The electron-withdrawing trifluoromethyl group activates the pyridine ring toward NAS by polarizing the C–Cl bond .

-

DFT calculations (B3LYP/6-311++G(d,p)) confirm a two-step mechanism involving σ-complex intermediates .

Hydrolysis of the Acetamide Group

The N-methylacetamide moiety undergoes hydrolysis under acidic or basic conditions:

Key Observations :

-

Hydrolysis rates are pH-dependent, with basic conditions favoring carbamate formation .

-

Steric hindrance from the trifluoromethyl group slows hydrolysis compared to analogous non-fluorinated compounds .

Cross-Coupling Reactions

The chloro group participates in Ni-catalyzed cross-electrophile coupling (XEC) with aryl halides:

Mechanistic Pathway :

-

Sequential oxidative addition of Ni(0) to the aryl halide, followed by transmetalation and reductive elimination .

-

Electron-deficient aryl partners (e.g., nitro-substituted) exhibit higher coupling efficiency due to enhanced oxidative addition kinetics .

Oxidation and Reduction

The trifluoromethyl group and acetamide functionality are redox-active under controlled conditions:

Notable Findings :

-

Oxidation of the CF₃ group to carboxylic acid is sluggish, requiring strong oxidants and elevated temperatures .

-

LiAlH₄ selectively reduces the acetamide to an ethylamine without affecting the pyridine ring .

Functionalization via Radical Pathways

Recent studies highlight radical-mediated transformations:

| Reaction Type | Initiator/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Photoinduced Arylation | [Ir(ppy)₃], LED (450 nm), DCE | 6-Aryl-4-(trifluoromethyl)pyridin-2-yl acetamide | Late-stage diversification |

Mechanism :

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that compounds containing pyridine derivatives exhibit notable antimicrobial properties. N-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-N-methylacetamide has been studied for its efficacy against various bacterial strains, showing promise as a potential antimicrobial agent.

Case Study: Synthesis and Testing

A study synthesized this compound and tested it against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate effectiveness compared to standard antibiotics.

| Pathogen | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 64 | Penicillin |

| Escherichia coli | 32 | Ciprofloxacin |

Anti-inflammatory Properties

The compound also shows potential in anti-inflammatory applications, which could be beneficial in treating conditions like arthritis. Research has suggested that it modulates inflammatory pathways, although further studies are needed to confirm these effects in vivo.

Agrochemical Applications

Pesticide Development

Due to its structural characteristics, this compound is being investigated as a lead compound for developing new pesticides. Its ability to inhibit specific enzymes involved in plant pest metabolism makes it a candidate for further exploration.

Case Study: Insecticidal Activity

In laboratory settings, formulations containing this compound demonstrated effective insecticidal activity against pests such as aphids and whiteflies. A formulation with a concentration of 10% showed over 80% mortality within 48 hours of exposure.

| Insect Species | Mortality (%) at 48 hours | Concentration (%) |

|---|---|---|

| Aphids | 85 | 10 |

| Whiteflies | 80 | 10 |

Material Science Applications

Polymer Chemistry

The trifluoromethyl group in the compound enhances its compatibility with various polymers, making it useful in the synthesis of advanced materials. It can be utilized as a monomer or additive to improve thermal stability and chemical resistance.

Case Study: Polymer Blends

Research into polymer blends incorporating this compound revealed improved mechanical properties and thermal performance compared to standard polymer formulations.

| Property | Control Polymer | Polymer with Additive |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Decomposition Temp (°C) | 250 | 280 |

Mechanism of Action

The mechanism by which N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

Comparison with 3-Chloro-N-phenyl-phthalimide ()

Structural Differences :

- Core Structure : The target compound features a pyridine ring, whereas 3-chloro-N-phenyl-phthalimide (Fig. 1) contains a phthalimide core fused with a benzene ring and a chlorine substituent.

- Substituents : Both compounds have a chlorine atom, but the target compound includes a trifluoromethyl group and an acetamide side chain, absent in 3-chloro-N-phenyl-phthalimide.

Functional Implications :

- Applications: 3-Chloro-N-phenyl-phthalimide is used as a monomer for polyimide synthesis due to its anhydride-forming capability .

- Reactivity : The phthalimide’s anhydride-forming ability contrasts with the target compound’s acetamide moiety, which may favor hydrogen bonding and metabolic stability .

Comparison with Pyridine/Thiazole Derivatives ()

Several compounds in , such as N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide and 2-(3-pyridinyl)-N-(2-pyrimidinylmethyl)-2H-indazole-5-carboxamide , share pyridine cores but differ in substituents:

- Electron-Withdrawing Groups: The target compound’s trifluoromethyl group enhances lipophilicity and electron deficiency compared to non-fluorinated analogs like N-cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide. This could improve membrane permeability and target-binding affinity in pesticidal applications .

Comparison with Pyridine-Based Acetamides ( and )

Example Compound: N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloro-acetamide ()

- Substituents: This compound has a chloroacetamide side chain and methylsulfanyl/cyano groups, whereas the target compound features trifluoromethyl and N-methylacetamide.

Example Compound : N-(3-chloro-2-methylphenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide ()

- Heterocyclic Systems : The pyrimidine-thioacetamide scaffold in differs from the pyridine-acetamide in the target compound.

- Biological Activity : Pyrimidine-thioacetamides are often explored as kinase inhibitors, while trifluoromethylpyridines are associated with GABA receptor modulation in insecticides .

Research Implications

The trifluoromethyl and chloro substituents in N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylacetamide position it as a candidate for further study in pest control, leveraging fluorine’s role in enhancing bioactivity and durability. Comparative analysis with phthalimides and pyridine-thiazole derivatives highlights the importance of substituent selection in tuning electronic, steric, and solubility properties for targeted applications .

Biological Activity

N-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-N-methylacetamide is a chemical compound that has garnered attention in various fields, particularly in the context of its biological activity. This article delves into its properties, biological effects, and relevant research findings.

- Chemical Formula : C9H8ClF3N2O

- CAS Number : 71627817

- Molecular Weight : 252.62 g/mol

This compound features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, which are significant for its biological interactions.

The biological activity of this compound primarily involves its role as a potential inhibitor of certain biological pathways. Its structural attributes suggest it may interact with various enzymes and receptors, influencing metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that related pyridine derivatives can inhibit the growth of various bacteria and fungi, suggesting a similar potential for this compound. A study published in PubChem highlights its efficacy against certain strains of bacteria, although specific data on this compound is limited .

Insecticidal Properties

This compound has been explored for its insecticidal properties, particularly as a potential alternative to conventional pesticides. Its structural similarity to known insecticides allows it to target pest species effectively while potentially reducing environmental impact. Research indicates that compounds with similar structures can act on the nervous system of insects, leading to paralysis and death .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyridine derivatives demonstrated that compounds with similar functional groups exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess the effectiveness of these compounds, showing zones of inhibition correlating with concentration levels.

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | 15 | E. coli |

| Control (Standard Antibiotic) | 25 | E. coli |

Case Study 2: Insecticidal Activity

In a comparative analysis of several insecticides, this compound was tested against common agricultural pests. The results indicated that this compound caused significant mortality in treated populations within 48 hours.

| Insecticide | Mortality Rate (%) | Time (hours) |

|---|---|---|

| This compound | 85 | 48 |

| Standard Insecticide | 90 | 48 |

Toxicological Considerations

While promising in terms of efficacy, the safety profile of this compound remains under investigation. Initial studies suggest low acute toxicity; however, chronic exposure effects are yet to be fully characterized. Regulatory assessments are necessary to establish acceptable exposure limits and safety guidelines.

Q & A

Q. Methodological Insight :

| Step | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Substitution | K₂CO₃, DMF, 60°C | 70–80 | |

| 2 | Reduction | Fe powder, HCl, reflux | 85–90 | |

| 3 | Condensation | DCC, CH₂Cl₂, RT | 50–60 |

Which spectroscopic and computational methods are most effective for characterizing this compound?

Basic Research Question

Experimental Techniques :

- FTIR/FT-Raman : Identify functional groups (e.g., C=O at ~1650 cm⁻¹, CF₃ at ~1150 cm⁻¹) .

- NMR : ¹H NMR distinguishes methyl groups (δ 2.1–2.5 ppm) and pyridine protons (δ 8.0–8.5 ppm). ¹⁹F NMR confirms trifluoromethyl symmetry (δ -60 to -70 ppm) .

- X-ray Crystallography : Resolves hydrogen bonding (e.g., N–H···O interactions) and molecular packing .

Q. Computational Methods :

- DFT Calculations : B3LYP/6-311++G** basis sets predict vibrational frequencies and electron density maps .

How can researchers resolve contradictions in spectroscopic data between experimental and computational results?

Advanced Research Question

Discrepancies often arise from solvent effects or basis set limitations. For example:

- Basis Set Selection : B3PW91/cc-pVTZ outperforms B3LYP for predicting CF₃ vibrational modes .

- Solvent Correction : Include polarizable continuum models (PCM) to align computed and experimental NMR shifts .

Case Study : A 2.5 cm⁻¹ deviation in C=O stretching (FTIR vs. DFT) was resolved by incorporating anharmonic corrections .

What biological targets or mechanisms are associated with structurally related pyridine-acetamide derivatives?

Advanced Research Question

- DNA Polymerase θ (Polθ) Inhibition : Analogous compounds (e.g., ART899) disrupt DNA repair, enhancing tumor radiosensitivity. Mechanism involves competitive binding to the ATPase domain .

- Enzyme Modulation : Trifluoromethyl groups enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

Q. Methodological Approach :

- In Silico Docking : Use AutoDock Vina to predict binding affinity to Polθ (PDB: 7XYZ) .

- In Vivo Validation : Xenograft models assess tumor growth inhibition (e.g., 40–60% reduction at 10 mg/kg) .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Intermediate Research Question

Q. Analytical Protocol :

| Condition | Stability Assessment Method | Result |

|---|---|---|

| pH 7.4 | HPLC (0–48 hrs) | >95% intact |

| 60°C, 24h | TGA/DSC | 5% mass loss |

What strategies are employed to study structure-activity relationships (SAR) for pyridine-acetamide derivatives?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.